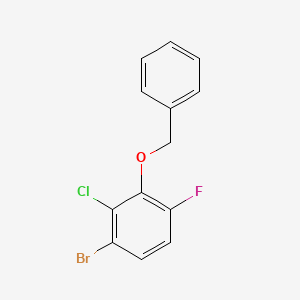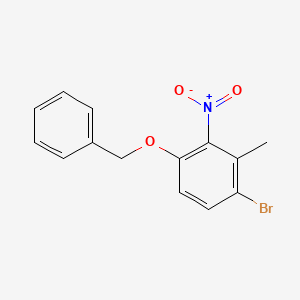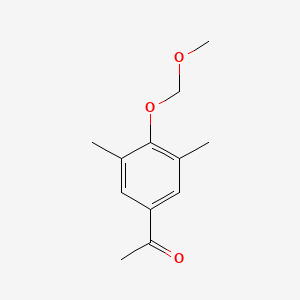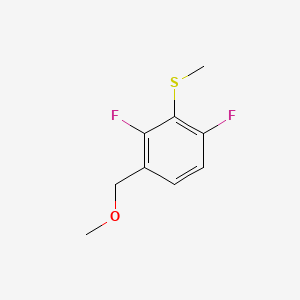
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of a benzyl ether group attached to a benzene ring that is substituted with bromine, chlorine, and fluorine atoms. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: Chlorine atoms can be introduced using chlorine gas (Cl2) or other chlorinating agents like sulfuryl chloride (SO2Cl2).
Fluorination: Fluorine atoms are often introduced using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2).
Benzylation: The benzyl ether group can be introduced using benzyl chloride (C6H5CH2Cl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert it to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Coupling: Palladium catalysts (Pd), boronic acids (R-B(OH)2)
Major Products Formed
Substitution: Derivatives with different functional groups (e.g., nitro, amino)
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Coupling: Biaryl compounds
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a building block in drug development, particularly in the synthesis of halogenated drugs.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, influencing pathways involved in signal transduction, metabolism, or gene expression.
Comparación Con Compuestos Similares
2-(Benzyloxy)-4-bromo-3-chloro-1-fluorobenzene can be compared with other halogenated aromatic ethers:
2-(Benzyloxy)-4-bromo-3-chloro-1-iodobenzene: Similar structure but with iodine instead of fluorine, which may affect its reactivity and biological activity.
2-(Benzyloxy)-4-bromo-3-chloro-1-methylbenzene: Contains a methyl group instead of fluorine, leading to different chemical properties and applications.
2-(Benzyloxy)-4-bromo-3-chloro-1-nitrobenzene:
Propiedades
Fórmula molecular |
C13H9BrClFO |
|---|---|
Peso molecular |
315.56 g/mol |
Nombre IUPAC |
1-bromo-2-chloro-4-fluoro-3-phenylmethoxybenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-10-6-7-11(16)13(12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
GFUCRRNZSPZWDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=CC(=C2Cl)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;carbamothioyl-[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-(2-methoxyethoxy)phenyl]sulfonylazanide](/img/structure/B14763932.png)

![2-[Acetamido(carboxymethyl)amino]acetic acid](/img/structure/B14763943.png)


![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)





![2-[(4-Chloro-1-methyl-6-oxopyrimidin-2-yl)oxymethyl]-4-fluorobenzonitrile](/img/structure/B14763997.png)
![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)oxiran-2-yl]-2,6-dimethoxyphenoxy]oxane-3,4,5-triol](/img/structure/B14764004.png)
